Product packaging for Miscanthoside(Cat. No.:)

Miscanthoside

Cat. No.: B8231043
M. Wt: 450.4 g/mol
InChI Key: RAFHNDRXYHOLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miscanthoside, also known systematically as (2S)-Eriodictyol 7-O-β-D-glucopyranoside, is a flavanone glycoside with the molecular formula C21H22O11 . This compound is characterized as a glucoside derivative of eriodictyol, a flavonoid known for its bioactive potential . Recent analytical studies utilizing advanced techniques like UPLC-QTOF-MS have successfully identified this compound in plant matrices, underscoring its relevance in modern phytochemical research . It was annotated, among other compounds, during metabolomic profiling of Vaccinium corymbosum (blueberry) leaves, highlighting its presence in agricultural by-products and establishing it as a subject of interest for valorization . As a flavonoid glycoside, this compound is of significant interest in research areas focused on exploring the bioactivity of plant secondary metabolites. Its potential research applications are broad and may include investigations into antioxidant, anti-inflammatory, and other cellular processes, which are commonly associated with its flavonoid parent compounds. Researchers value this compound for untargeted metabolomic studies to understand biochemical diversity and for screening natural products for bioactive leads. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O11 B8231043 Miscanthoside

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHNDRXYHOLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miscanthoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38965-51-4
Record name (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Miscanthoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 216 °C
Record name Miscanthoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Isolation and Scientific Purification Methodologies for Miscanthoside

Sophisticated Extraction Techniques from Botanical Sources

Efficient extraction is the critical first step to liberate miscanthoside from the plant material. The choice of extraction technique and solvent is paramount, considering the compound's glycosylated nature and the diversity of other compounds present in the plant matrix.

Solvent-Based and Enhanced Liquid-Liquid Extraction Protocols

Solvent extraction remains a fundamental approach for isolating this compound. The polarity of this compound, influenced by its glycosyl group, dictates the suitability of extraction solvents. Polar solvents or mixtures are generally employed to effectively extract glycosylated flavonoids.

Research has shown that aqueous ethanol (B145695) solutions are effective for extracting compounds, including flavonoids, from plant materials mdpi.comscielo.br. For instance, a study on Plantago asiatica L. utilized a 75% ethanol solution for extraction mdpi.com. This involved immersing the plant material and then refluxing the solution mdpi.com.

Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comsyrris.comwikipedia.org. This method is often employed as a work-up step after initial extraction to further fractionate compounds based on their polarity phenomenex.comsyrris.comwikipedia.org. For glycosylated flavonoids like this compound, which have increased polarity due to the sugar moiety, more polar organic solvents such as n-butanol, acetone, methanol (B129727), ethanol, or water are often necessary for effective partitioning into the organic phase during LLE scielo.br. A simple LLE procedure involves diluting the initial extract in deionized water and then partitioning with a suitable organic solvent like n-butanol scielo.br.

Modern Instrumental Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Beyond conventional solvent extraction, modern instrumental techniques offer enhanced efficiency, reduced solvent consumption, and shorter extraction times.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat solvents and plant matrices, accelerating the partitioning of analytes from the solid matrix into the solvent nih.govanton-paar.comresearchgate.net. This technique can significantly reduce extraction time compared to traditional methods nih.govanton-paar.comresearchgate.net. MAE works by the interaction of microwave energy with polar molecules in the plant material and solvent, causing rapid heating and increased pressure within the cells, which can lead to cell wall rupture and improved extraction efficiency nih.govanton-paar.comresearchgate.net. Studies have explored MAE for extracting flavonoid compounds from various plant sources, including Miscanthus sinensis nih.govuplb.edu.ph. Parameters such as extraction time, solvent volume, and microwave power significantly influence the yield nih.govuplb.edu.ph. For instance, a study on Miscanthus sinensis identified optimal MAE conditions at 15 seconds, 150 mL solvent, and 540 W microwave power for achieving high yields of flavonoid-based dyes nih.govuplb.edu.ph.

Supercritical Fluid Extraction (SFE) employs a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent wikipedia.orgmdpi.comdsm-firmenich.comnih.gov. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas but dissolve compounds like a liquid wikipedia.orgmdpi.comdsm-firmenich.com. The selectivity of SFE can be adjusted by varying the pressure and temperature, enabling the targeted extraction of compounds with different polarities wikipedia.orgmdpi.comscielo.br. While pure supercritical CO2 is generally effective for non-polar compounds, the addition of co-solvents like ethanol or methanol can enhance the extraction of more polar compounds, including glycosylated flavonoids wikipedia.org. SFE offers advantages such as shorter processing times and the use of non-toxic solvents like CO2 mdpi.comdsm-firmenich.comnih.gov.

High-Resolution Chromatographic Separation Strategies

Chromatographic techniques are indispensable for separating this compound from other extracted compounds based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Compound Fractionation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products, including glycosylated flavonoids scielo.brrsc.orgnih.govmicrosynth.com. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase microsynth.com. Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for separating flavonoids scielo.brnih.gov. The mobile phase typically consists of a mixture of water and an organic solvent (such as methanol or acetonitrile), often with the addition of an acid (like formic acid) to improve peak shape and separation mdpi.comrsc.orgnih.govproquest.com. Gradient elution, where the ratio of solvents in the mobile phase changes over time, is frequently used to separate complex mixtures containing compounds with a range of polarities mdpi.combio-conferences.orgrsc.org.

HPLC can be used for both analytical and preparative purposes microsynth.com. Analytical HPLC is used for identification and quantification, while preparative HPLC is used to isolate larger quantities of purified compounds microsynth.com. For purifying glycosylated flavonoids, HPLC parameters such as the stationary phase chemistry (e.g., C18), mobile phase composition and gradient, flow rate, and column temperature are optimized to achieve adequate resolution and purity mdpi.combio-conferences.orgrsc.org. Collected fractions corresponding to the peak of interest (this compound) are then pooled and further processed, often by evaporation and freeze-drying, to obtain the purified compound rsc.org.

Countercurrent Chromatography and Other Advanced Preparative Separations

Countercurrent Chromatography (CCC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partitioning technique that does not use a solid support matrix researchgate.netresearchgate.net. This eliminates irreversible adsorption of compounds, leading to high recovery rates researchgate.net. CCC separates compounds based on their partition coefficients between two immiscible liquid phases researchgate.net. One phase is held stationary while the other is pumped through the system researchgate.net. This compound and other compounds partition between the two phases based on their relative solubilities, allowing for separation researchgate.net.

Studies have demonstrated the application of CCC for the separation of flavonoids, including glycosylated forms, from plant extracts researchgate.netresearchgate.net. The selection of a suitable two-phase solvent system is crucial for effective separation by CCC researchgate.netresearchgate.net. The composition of the solvent system is optimized to ensure that the target compound partitions appropriately between the stationary and mobile phases researchgate.netresearchgate.net. Different elution modes, such as step-gradient or isocratic elution, can be employed depending on the complexity of the extract and the target compounds researchgate.net. CCC is considered a valuable preparative technique for isolating relatively large quantities of pure compounds from complex natural sources researchgate.netresearchgate.net.

Macroporous resins are also utilized in the purification of natural products, including flavonoids mdpi.comresearchgate.net. These resins can selectively adsorb organic compounds from aqueous solutions based on their large specific surface area mdpi.comresearchgate.net. Elution with solvents of increasing polarity is used to recover different classes of compounds mdpi.comresearchgate.net. For example, AB-8 macroporous resin has been used to separate compounds from Plantago asiatica L. extracts, with different ethanol concentrations used to elute various compound classes, including flavonoids mdpi.comresearchgate.net. This can serve as a preliminary purification step before using higher-resolution techniques like HPLC or CCC.

Emerging and Specialized Purification Approaches for Glycosylated Flavonoids

The purification of glycosylated flavonoids can present unique challenges due to their structural similarities and polarity. Emerging and specialized techniques are being explored to improve the efficiency and selectivity of this process.

Given the glycosylated nature of this compound, purification strategies often need to account for the presence of the sugar moiety. Techniques that can differentiate compounds based on subtle differences in polarity or size are particularly useful. While specific emerging techniques solely focused on this compound purification were not extensively detailed in the search results beyond advanced chromatography and resin-based methods, research on the purification of glycosylated flavonoids in general highlights the importance of optimizing existing methods and exploring new materials or approaches.

For instance, studies on the purification of glycosylated quercetins have utilized optimized HPLC methods with specific gradient elutions to achieve high purity rsc.org. This underscores the continuous refinement of established techniques for challenging separations. The development of novel stationary phases for chromatography or selective adsorption materials tailored for glycosylated compounds represents an ongoing area of research in natural product purification.

Furthermore, techniques like membrane-based separations or selective precipitation, while not specifically detailed for this compound in the search results, are examples of approaches that could potentially be applied or adapted for the purification of glycosylated flavonoids based on differences in size, solubility, or other physical properties. The goal of these emerging and specialized approaches is to achieve higher purity, improve yields, and potentially reduce the environmental impact of the purification process.

Here is a summary of some extraction and purification techniques mentioned:

TechniquePrincipleApplication for this compound/FlavonoidsKey Advantages
Solvent ExtractionDifferential solubility in solventsUsed with polar solvents (e.g., ethanol, methanol, water) mdpi.comscielo.br.Simple, widely accessible scielo.br.
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phasesUsed as a work-up step with polar organic solvents (e.g., n-butanol) scielo.brphenomenex.comsyrris.comwikipedia.org.Fractionation based on polarity phenomenex.comsyrris.comwikipedia.org.
Microwave-Assisted Extraction (MAE)Microwave energy heats solvent and matrix, enhancing diffusion nih.govanton-paar.comresearchgate.net.Explored for extracting flavonoids from Miscanthus sinensis nih.govuplb.edu.ph.Faster extraction, reduced solvent use nih.govanton-paar.comresearchgate.net.
Supercritical Fluid Extraction (SFE)Supercritical fluid dissolves compounds wikipedia.orgmdpi.comdsm-firmenich.com.Potential for selective extraction with co-solvents for polar compounds wikipedia.orgmdpi.com.Shorter times, non-toxic solvents (e.g., CO2) mdpi.comdsm-firmenich.comnih.gov.
High-Performance Liquid Chromatography (HPLC)Separation based on interaction with stationary and mobile phases microsynth.com.Widely used for separation and purification of flavonoids, including this compound mdpi.combio-conferences.orgscielo.brrsc.orgnih.govproquest.com.High resolution, analytical and preparative capabilities microsynth.com.
Countercurrent Chromatography (CCC/HSCCC)Partitioning between two immiscible liquid phases without solid support researchgate.net.Applied for separation of flavonoids, including glycosylated forms researchgate.netresearchgate.net.High recovery, no irreversible adsorption researchgate.net.
Macroporous Resin ChromatographySelective adsorption onto resin matrix mdpi.comresearchgate.net.Used for preliminary purification and enrichment of flavonoids mdpi.comresearchgate.net.Can handle large sample volumes, cost-effective preliminary step mdpi.comresearchgate.net.

Membrane-Based Filtration and Dialysis Techniques

Membrane-based filtration and dialysis are separation techniques that utilize semipermeable membranes to separate components based on size, charge, or other physical properties. Filtration employs a pressure gradient to drive solvent and smaller solutes through a membrane while retaining larger particles or molecules. Dialysis relies on the principle of diffusion across a membrane, allowing smaller solutes to pass through while retaining larger ones, typically proteins or other macromolecules.

While membrane filtration and dialysis are established techniques in the purification of various natural products and in processes like hemodialysis mdpi.comlightsource.cahomedialysis.orgnih.gov, specific detailed research findings on the application of these methods solely for the purification of this compound from crude plant extracts are not extensively reported in the readily available scientific literature based on the conducted searches. The complexity of plant extracts containing this compound, alongside other flavonoids and phenolic compounds, may necessitate alternative or complementary purification strategies.

Macroporous Resin Adsorption and Desorption Methodologies

Macroporous resin adsorption is a widely applied and effective technique for the separation and purification of natural compounds, including flavonoids like this compound mdpi.commaxapress.comnih.govpan.olsztyn.plfrontiersin.org. This method utilizes the porous structure and large surface area of macroporous resins to selectively adsorb target compounds from a solution based on physical adsorption, molecular sieving, hydrogen bonding, or electrostatic interactions maxapress.comnih.govfrontiersin.org. The adsorbed compound is then eluted from the resin using an appropriate solvent.

Research has demonstrated the successful application of various macroporous resins for the purification of this compound from Miscanthus extracts. Studies have investigated different resin types and optimized adsorption and desorption parameters to enhance purification efficiency.

For instance, macroporous resin DM130 has been utilized for the purification of this compound from Miscanthus floridulus. Optimal static adsorption conditions were found to be influenced by factors such as temperature and initial concentration. Dynamic adsorption and desorption experiments further evaluated the resin's performance under flow-through conditions, which are more representative of preparative chromatography mdpi.commaxapress.com.

Another macroporous resin, AB-8, has been investigated for the purification of this compound from Miscanthus sinensis. Studies involving AB-8 resin have focused on optimizing parameters like ethanol concentration for elution, flow rate, and sample concentration to achieve high purity and yield of this compound pan.olsztyn.plnih.gov. Static adsorption and desorption tests were conducted to determine the equilibrium characteristics and kinetics of this compound binding to the resin nih.gov.

Detailed research findings highlight the selectivity and capacity of macroporous resins for this compound. The adsorption and desorption characteristics are influenced by the resin's properties (e.g., polarity, pore size, surface area) and the experimental conditions (e.g., solvent type, concentration, flow rate, temperature) nih.govfrontiersin.org.

The following table summarizes some reported data on the use of macroporous resins for this compound purification:

Resin TypeSource PlantKey Optimization ParametersReported Outcomes (e.g., Adsorption/Desorption Efficiency, Purity)Citations
DM130Miscanthus floridulusTemperature, Initial Concentration, Flow Rate, Elution SolventDemonstrated adsorption and desorption capabilities mdpi.commaxapress.com
AB-8Miscanthus sinensisEthanol Concentration, Flow Rate, Sample ConcentrationOptimized for purity and yield pan.olsztyn.plnih.gov

These studies underscore the effectiveness of macroporous resin chromatography as a robust method for purifying this compound from natural sources, offering advantages in terms of efficiency and scalability compared to some other chromatographic techniques.

Spectroscopic and Spectrometric Elucidation of Miscanthoside S Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Connectivity

NMR spectroscopy is the cornerstone for determining the constitutional structure of organic molecules like Miscanthoside. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule. The ¹H NMR spectrum indicates the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.

Research on phenylethanoids from Plantago asiatica has provided detailed ¹H and ¹³C NMR data for this compound (also known as Plantamajoside). kahaku.go.jp The spectra confirm the presence of three main structural units: a 3,4-dihydroxyphenethyl alcohol moiety, a caffeoyl group, and two glucose units.

The ¹H NMR spectrum shows characteristic signals for the vinyl protons of the caffeoyl group at δ 8.04 (H-7') and δ 6.83 (H-8'), confirming its trans configuration with a large coupling constant (J = 15.9 Hz). kahaku.go.jp Anomeric protons for the two glucose units appear as doublets at δ 5.31 and δ 4.88, indicating their β-configuration. kahaku.go.jp

The ¹³C NMR spectrum complements this by showing signals for all constituent carbons, including the carbonyl carbon of the caffeoyl group at δ 167.1 and the carbons of the two glucose moieties. kahaku.go.jp

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in pyridine-d₅) Data sourced from Murai et al., 2011. kahaku.go.jp

MoietyAtom Number¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)
3,4-dihydroxyphenethyl alcohol 1130.3-
2116.7
3146.3-
4145.6-
5117.5
6120.5
736.12.96 (d, J=7.0)
874.6
Caffeic Acid 1'127.0-
2'115.8
3'147.1-
4'150.4-
5'116.5
6'122.2
7'147.68.04 (d, J=15.9)
8'115.26.83 (d, J=15.9)
9'167.1-
Inner Glucose 1''104.05.31 (d, J=7.6)
2''76.33.9-4.6 (m)
3''84.83.9-4.6 (m)
4''71.53.9-4.6 (m)
5''76.23.9-4.6 (m)
6''62.73.9-4.6 (m)
Terminal Glucose 1'''106.74.88 (d, J=7.9)
2'''75.93.9-4.6 (m)
3'''78.13.9-4.6 (m)
4'''71.33.9-4.6 (m)
5'''78.33.9-4.6 (m)
6'''62.13.9-4.6 (m)
Aromatic and sugar proton signals often appear in complex, overlapping multiplets (m) that require 2D NMR for specific assignment.

While 1D NMR identifies the basic building blocks, 2D NMR experiments are essential to piece them together. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within a spin system, typically over two to three bonds. For this compound, COSY would confirm the connectivity within the phenethyl alcohol's ethyl chain and the vinyl system of the caffeoyl group, as well as the proton networks within each glucose ring. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon (¹J-coupling). researchgate.net This experiment allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the anomeric proton signal at δ 5.31 would show a cross-peak to the anomeric carbon signal at δ 104.0. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-couplings). semanticscholar.org This technique provides the key to connecting the separate structural units. For example, HMBC would show a correlation from the anomeric proton of the inner glucose (H-1'') to the C-8 carbon of the phenethyl alcohol moiety, establishing the glycosidic linkage. It would also connect the terminal glucose to the inner glucose and the caffeoyl group to the inner glucose. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry, such as the relative orientation of substituents on the sugar rings and the conformation around glycosidic bonds.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of all proton and carbon signals, confirming the full covalent structure of this compound.

Mass Spectrometry (MS) for Precise Molecular Information and Fragmentation Pathways

Mass spectrometry provides precise information on the molecular weight and elemental formula of a molecule. Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation, yielding structural clues that corroborate NMR data.

LC-MS/MS is a powerful technique for analyzing complex mixtures and confirming the identity of known compounds. researchgate.net In the analysis of extracts from Plantago asiatica, this compound was identified using this method. oregonstate.edu In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻. This ion can then be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of this compound is predictable and informative. researchgate.netoregonstate.edu A primary loss is that of a terminal glucose unit (162 Da), followed by the loss of the caffeoyl group (162 Da) and the second glucose unit. The resulting fragmentation pattern provides a fingerprint that can be used to identify this compound in complex plant extracts. researchgate.net

Table 2: Key Fragmentation Pathways of this compound in Negative Ion Mode LC-MS/MS Data sourced from Fu et al., 2022. researchgate.netoregonstate.edu

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
639.1982 [M-H]⁻477.1456162.0526Loss of terminal glucose [Glc]
477.1456315.0928162.0526Loss of inner glucose [Glc]
315.0928153.0557162.0371Loss of caffeoyl group
639.1982 [M-H]⁻287.0561352.1421Loss of caffeoyl-glucose moiety
287.0561151.0401, 135.0451136.016, 152.011Retro-Diels-Alder (RDA) reaction of remaining glucose

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to traditional LC-MS analysis. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing a collision cross-section (CCS) value which is a characteristic of the ion's three-dimensional structure. researchgate.net

This technique is particularly valuable for differentiating between isomers—molecules with the same mass and formula but different atomic arrangements—that may co-elute during liquid chromatography. researchgate.netoregonstate.edu In the context of Plantago asiatica extracts, which are rich in structurally similar phenylethanoid glycosides, IMS-MS can distinguish this compound from its isomers. nih.gov For example, isomers differing in the linkage point of the caffeoyl group or the stereochemistry of the sugars would exhibit different gas-phase conformations, leading to distinct drift times and CCS values, allowing for their separation and individual identification. researchgate.net

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the exact position of every atom can be determined.

This method provides an unambiguous determination of the R/S configuration at all chiral centers and the precise conformation of the molecule in the solid state. For a complex glycoside like this compound, with multiple chiral centers in its sugar moieties, X-ray crystallography would be the "gold standard" for confirming its absolute configuration.

However, a critical prerequisite for this technique is the ability to grow a high-quality single crystal, which can be a significant challenge for large, flexible natural products. To date, a search of the scientific literature and crystallographic databases reveals no published single-crystal X-ray structure for this compound. Consequently, its absolute stereochemistry, while inferred from biosynthetic pathways and comparison with related compounds, has not been definitively confirmed by this method.

Advanced Computational Chemistry and Molecular Modeling for Structure Prediction and Validation

In modern natural product chemistry, advanced computational methods are indispensable tools for the precise determination of molecular structures, including complex stereochemistry. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict and validate the structures of newly isolated compounds. These methods are particularly valuable when experimental data alone are insufficient for an unambiguous structural assignment.

Typically, the process involves the following steps:

Conformational Analysis: A thorough conformational search is performed for all possible stereoisomers of a proposed structure using molecular mechanics force fields. This step is crucial for identifying the low-energy conformers that are most likely to exist in solution.

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, usually DFT. This provides more accurate three-dimensional structures.

Spectroscopic Parameter Calculation: Using the optimized geometries, spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Electronic Circular Dichroism (ECD) spectra, are calculated.

Comparison with Experimental Data: The calculated spectroscopic data for each possible stereoisomer are then compared with the experimental data obtained for the natural product. A close match between the theoretical and experimental data allows for the confident assignment of the relative and absolute configuration of the compound.

Statistical tools, such as the DP4+ probability analysis for NMR data, are often used to provide a quantitative measure of the goodness of fit between the calculated and experimental values, further enhancing the reliability of the structural assignment.

While this represents the standard and powerful approach for structural elucidation in contemporary natural product research, specific examples of its application to this compound, including data tables comparing experimental and calculated spectroscopic values, are not present in the available scientific literature.

Biosynthetic Pathways and Precursor Metabolism of Miscanthoside in Biological Systems

Identification of Natural Occurrences and Biosynthetic Origins

Miscanthoside has been identified in several plant species across different families, indicating a conserved biosynthetic route for its formation. The presence of this compound is often associated with the plant's defense mechanisms and interaction with the environment. Notable natural sources include species from the Lamiaceae, Caprifoliaceae, and Plantaginaceae families.

Mentha spicata : Commonly known as spearmint, this species belongs to the Lamiaceae family and is recognized for its rich profile of volatile terpenes and phenolic compounds. nih.govnih.gov Phytochemical analyses have revealed the presence of various phenolic acids and flavonoids, with the biosynthesis of these compounds being a key area of its metabolic activity. nih.govnih.gov The occurrence of this compound in Mentha species points to the activity of the phenylpropanoid pathway in producing its caffeoyl-based structure. nih.gov

Lonicera syringantha : This deciduous shrub, also known as the lilac-flowered honeysuckle, is a member of the Caprifoliaceae family. rhs.org.ukshootgardening.com Species within the Lonicera genus are known to produce a variety of bioactive compounds, including iridoids, saponins, and phenolic compounds. The identification of this compound in this plant highlights the metabolic diversity within this genus. panglobalplants.comfobssheffield.co.uk

Plantago asiatica L. : A perennial herb from the Plantaginaceae family, Plantago asiatica is well-documented as a source of numerous secondary metabolites, including iridoid glycosides, flavonoids, and phenylpropanoid glycosides. nih.govfrontiersin.org Detailed phytochemical investigations have confirmed the presence of this compound, often alongside structurally related compounds like acteoside. researchgate.netresearchgate.net The plant serves as a significant model for studying the biosynthesis of these complex glycosylated molecules. nih.govresearchgate.net

Table 1: Documented Natural Occurrences of this compound
Plant SpeciesFamilyCommon NameReference
Mentha spicataLamiaceaeSpearmint nih.gov
Lonicera syringanthaCaprifoliaceaeLilac-flowered honeysuckle rhs.org.uk
Plantago asiatica L.PlantaginaceaeAsiatic plantain nih.govresearchgate.net

Elucidation of Enzymatic Transformations in this compound Formation

The formation of this compound is a multi-step process catalyzed by specific enzymes. The pathway can be conceptually divided into two major parts: the synthesis of the aglycone core via the phenylpropanoid pathway and the subsequent glycosylation steps mediated by glycosyltransferases.

Glycosylation is a critical final step in the biosynthesis of this compound, rendering the molecule more stable and water-soluble. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), a large and diverse family of enzymes. nih.gov

UGTs catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a specific acceptor molecule—in this case, the aglycone precursor of this compound. mdpi.com These enzymes are crucial for creating the vast diversity of natural product glycosides found in plants. nih.gov The substrate specificity of UGTs is a key determinant of the final structure of the glycosylated compound. While the specific UGT responsible for this compound synthesis is an area of ongoing research, studies on related compounds show that these enzymes exhibit high regio- and stereo-selectivity. nih.govnih.gov The engineering of glycosyltransferases is an active field of research, aiming to produce novel glycosylated compounds or increase the yield of known ones. nih.gov

The characterization of UGTs involves identifying genes, expressing the enzymes, and performing in vitro assays with various substrates to determine their specificity. mdpi.com The challenge often lies in identifying the correct enzyme from a large family of homologous genes. mdpi.com

Table 2: Key Enzyme Families in Glycosylation
Enzyme FamilyAbbreviationFunctionExample Cofactor/DonorReference
UDP-dependent glycosyltransferasesUGTsTransfer of glycosyl groups from an activated sugar to an acceptor molecule.UDP-glucose nih.govmdpi.com

The carbon skeleton of this compound originates from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. researchgate.net This core pathway is fundamental to the synthesis of thousands of plant secondary metabolites, including flavonoids, lignins, and phenolic acids. mdpi.comnih.gov

The initial steps are catalyzed by a sequence of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway. researchgate.netnih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the para position to produce p-coumaric acid. researchgate.netnih.gov

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govnih.gov

From p-coumaroyl-CoA, the pathway branches. For the synthesis of the caffeic acid moiety found in this compound, further hydroxylation and modification steps are required, leading to the formation of the specific aglycone before it is acted upon by glycosyltransferases. nih.gov

Table 3: Key Upstream Enzymes in Phenylpropanoid Biosynthesis
Enzyme NameAbbreviationCatalyzed ReactionReference
Phenylalanine ammonia-lyasePALL-phenylalanine → Cinnamic acid researchgate.netnih.gov
Cinnamate 4-hydroxylaseC4HCinnamic acid → p-Coumaric acid researchgate.netnih.gov
4-coumarate:CoA ligase4CLp-Coumaric acid → p-Coumaroyl-CoA nih.govnih.gov

Regulatory Mechanisms of this compound Biosynthesis in Planta

The production of this compound is tightly controlled within the plant, responding to both internal developmental cues and external environmental signals. This regulation occurs at multiple levels, from gene transcription to post-translational modifications of enzymes.

The expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway is largely controlled at the transcriptional level. mdpi.com This regulation is mediated by complexes of transcription factors, with the MYB family playing a particularly prominent role. nih.gov R2R3-MYB transcription factors often act in concert with basic helix-loop-helix (bHLH) and WD40 repeat proteins, forming an MBW complex that can activate or repress the transcription of target biosynthetic genes. nih.gov These transcription factors bind to specific cis-regulatory elements in the promoter regions of genes like PAL, CHS, and F3H, coordinating the flow of metabolites through the pathway. nih.gov

Post-translational modifications of the biosynthetic enzymes can also provide a rapid means of regulating metabolic flux. Phosphorylation, for example, can alter an enzyme's activity, stability, or subcellular localization, allowing the plant to quickly adapt its metabolic output in response to immediate needs.

The biosynthesis of phenolic compounds, including this compound, is highly responsive to environmental stimuli. Abiotic stresses such as high UV light, drought, and nutrient deficiency, as well as biotic stresses like pathogen attack or herbivory, often lead to an upregulation of the phenylpropanoid pathway. mdpi.com Wounding caused by mechanical damage also triggers a significant increase in the synthesis of these compounds as part of the plant's defense and repair response. nih.govresearchgate.net

This stress-induced accumulation is mediated by signaling molecules that lead to the increased expression of key biosynthetic genes and transcription factors. mdpi.com The production of this compound may also vary with the developmental stage of the plant, with concentrations differing in various organs (roots, leaves, flowers) and changing as the plant matures. mdpi.com This developmental regulation ensures that these compounds are produced in the right place at the right time to fulfill their specific biological functions.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers a powerful and promising approach to enhance the production of valuable plant secondary metabolites like this compound (Eriodictyol-7-glucoside). By manipulating the biosynthetic pathways at the genetic level, it is possible to increase the yield of the desired compound, redirect metabolic flux towards its synthesis, and even produce it in heterologous systems. These strategies are broadly categorized into the reconstruction of the biosynthetic pathway in microbial or other plant hosts and the genetic modification of the native producing organisms.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression involves the introduction of the biosynthetic genes for a specific compound into a non-native host organism. This approach can overcome the limitations of slow growth and complex genetic backgrounds of the native plant producers. Microbial systems like Escherichia coli and Saccharomyces cerevisiae are often chosen as hosts due to their rapid growth, well-characterized genetics, and ease of cultivation. frontiersin.org Plant-based systems, such as transient expression in Nicotiana benthamiana, are also utilized for rapid functional characterization of biosynthetic genes.

The reconstruction of the this compound biosynthetic pathway in a heterologous host would require the introduction and functional expression of several key enzymes. The pathway originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. wikipedia.org Subsequently, the flavonoid biosynthesis pathway leads to the formation of the aglycone, eriodictyol (B191197). Finally, a glycosyltransferase is required to attach a glucose molecule to the 7-hydroxyl group of eriodictyol to yield this compound.

Key enzymatic steps for heterologous expression would include:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid. wikipedia.org

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid. wikipedia.org

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA. wikipedia.org

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone isomerase (CHI): Converts naringenin chalcone to naringenin.

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates naringenin to produce eriodictyol.

UDP-glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of eriodictyol.

Successful heterologous production often requires significant optimization, including balancing enzyme expression levels, ensuring sufficient precursor supply, and addressing potential toxicity of intermediates or the final product to the host organism. frontiersin.org For instance, enhancing the intracellular pool of UDP-glucose, the sugar donor for glycosylation, can be a critical step in improving the final yield of glycosylated natural products.

Genetic Modification of Native Producing Organisms

Genetic modification of the native plants that produce this compound, such as certain species within the Miscanthus genus, presents a direct strategy to enhance its accumulation. This approach leverages the existing metabolic framework of the plant, including the compartmentalization of enzymes and metabolites.

Strategies for genetically modifying native producers include:

Downregulation of competing pathways: Metabolic pathways often branch, leading to the synthesis of various compounds from a common precursor. By using gene-silencing technologies like RNA interference (RNAi) or CRISPR-Cas9, it is possible to reduce the expression of enzymes in competing branches, thereby redirecting metabolic flux towards the desired product. For instance, downregulating enzymes that convert naringenin or eriodictyol to other flavonoids could increase the substrate pool for this compound synthesis.

Transcriptional regulation: The biosynthesis of phenylpropanoids and flavonoids is often regulated by transcription factors, such as those from the MYB family. mdpi.com Overexpressing specific transcriptional activators that control the expression of multiple genes in the this compound pathway can lead to a coordinated upregulation of the entire pathway, resulting in higher product accumulation. mdpi.com

Biological Activities and Molecular Mechanisms of Miscanthoside

Antioxidant and Reactive Oxygen Species Scavenging Activities

Miscanthoside exhibits antioxidant potential, which is crucial in counteracting oxidative stress caused by reactive oxygen species (ROS). cymitquimica.comontosight.ai

In Vitro Assays for Antioxidant Potential (e.g., DPPH, ABTS, FRAP)

In vitro assays are commonly used to evaluate the antioxidant capacity of compounds like this compound. These assays measure the ability of a substance to scavenge free radicals or reduce oxidizing agents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the radical scavenging activity of an antioxidant by its ability to reduce the stable DPPH radical. wikipedia.orgrsc.org The reduction of DPPH by an antioxidant causes a decrease in absorbance, which is spectrophotometrically measured.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of the ABTS radical cation, which is then scavenged by antioxidants, leading to a decrease in absorbance. rsc.orgwikipedia.orgtranscriptionfactor.org This assay is also monitored spectrophotometrically.

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of a chromogenic complex, such as TPTZ (2,4,6-tripyridyl-s-triazine). rsc.orgnih.gov The formation of the ferrous-TPTZ complex results in an increase in absorbance.

Research findings often present data on the antioxidant activity of this compound and plant extracts containing it, typically expressed as IC₅₀ values (the concentration required to inhibit 50% of the radicals) or equivalents of standard antioxidants like Trolox. rsc.orgredalyc.orgunal.edu.co

Cellular and Subcellular Antioxidant Mechanisms and Pathways

Beyond direct radical scavenging, this compound may exert antioxidant effects through cellular and subcellular mechanisms. Flavonoids, including glycosides like this compound, can influence intracellular antioxidant defense systems. These mechanisms may involve the modulation of enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, which are critical in detoxifying ROS. Additionally, flavonoids can interact with signaling pathways that regulate the expression of antioxidant genes.

Anti-Inflammatory Effects and Associated Molecular Signaling Pathways

Inflammation is a complex biological response, and this compound has demonstrated anti-inflammatory properties. cymitquimica.comontosight.ai

Modulation of Pro-Inflammatory Cytokine and Mediator Production

Inflammation involves the production of various pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov this compound may modulate the production of these molecules, thereby contributing to its anti-inflammatory effects. Studies investigating the anti-inflammatory potential of compounds often measure the levels of these cytokines in cell cultures or in vivo models following treatment.

Inhibition of Key Inflammatory Enzymes (e.g., COX, LOX) and Transcription Factors (e.g., NF-κB)

This compound's anti-inflammatory activity can also be linked to its ability to inhibit key enzymes and transcription factors involved in inflammatory pathways.

COX (Cyclooxygenase) and LOX (Lipoxygenase) Inhibition: COX and LOX enzymes are central to the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.govbiorxiv.orgresearchgate.net Inhibition of these enzymes can reduce the levels of these pro-inflammatory molecules. Some studies explore the potential of compounds to act as dual COX/LOX inhibitors. nih.govresearchgate.net

NF-κB (Nuclear Factor-kappa B) Modulation: NF-κB is a transcription factor that plays a critical role in the regulation of genes involved in inflammation, immunity, and cell survival. nih.govwikipedia.orgresearchgate.net Activation of NF-κB leads to the increased production of pro-inflammatory cytokines and enzymes. Compounds that inhibit NF-κB activation can suppress the inflammatory response. This compound, as a flavonoid glycoside, may influence NF-κB signaling pathways. researchgate.netfrontiersin.org

Research findings may include data on the inhibitory effects of this compound on the activity of COX and LOX enzymes or its impact on NF-κB activation, often presented as IC₅₀ values or changes in protein/gene expression levels.

Antimicrobial Properties

This compound has been reported to possess antimicrobial activities. ontosight.aiinnovareacademics.in This involves the ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. Studies evaluating the antimicrobial properties of natural compounds typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various microbial strains. Research on this compound may detail its effectiveness against specific pathogens, contributing to its potential as a natural antimicrobial agent. researchgate.netresearchtrends.net

Antibacterial Activities Against Specific Bacterial Strains

Research indicates that this compound exhibits antibacterial activity against various bacterial strains. Studies on plant extracts containing this compound have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govresearchtrends.netmdpi.com For instance, a methanolic extract containing this compound from Launaea nudicaulis demonstrated activity against Candida albicans, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchtrends.net The highest inhibition was observed against S. aureus. researchtrends.net Another study on the methanolic extract of Plantago major leaves, also containing this compound, reported synergistic bactericidal interaction with imipenem (B608078) against carbapenemase-producing Klebsiella pneumoniae. researchgate.net Bacteriostatic synergism was also noted in combinations of the extract with cephalotin and oxacillin (B1211168) against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Data from studies on plant extracts containing this compound illustrate its potential in inhibiting bacterial growth:

Plant SourceBacterial StrainObserved ActivityReference
Launaea nudicaulisStaphylococcus aureusHigh inhibition researchtrends.net
Launaea nudicaulisEscherichia coliActivity observed researchtrends.net
Launaea nudicaulisPseudomonas aeruginosaActivity observed researchtrends.net
Plantago majorKlebsiella pneumoniae (carbapenemase-producing)Synergistic bactericidal interaction with imipenem researchgate.net
Plantago majorMRSABacteriostatic synergism with cephalotin and oxacillin researchgate.net
Launaea arborescensStaphylococcus aureusAntibacterial activity reported researchtrends.net
Launaea arborescensEscherichia coliAntibacterial activity reported researchtrends.net
Launaea arborescensPseudomonas aeruginosaAntibacterial activity reported researchtrends.net
Launaea arborescensKlebsiella entrecocusAntibacterial activity reported researchtrends.net

Antifungal Activities

This compound has also shown antifungal properties. Extracts containing this compound from Launaea nudicaulis and Launaea residifolia demonstrated antifungal activity against Aspergillus spp., with the activity increasing at higher concentrations. researchtrends.net The methanolic extract of Launaea nudicaulis aerial parts also showed activity against Candida albicans. researchtrends.net Furthermore, a fungistatic interaction was observed between a Plantago major extract containing this compound and Candida auris. researchgate.net

Observed antifungal activities of extracts containing this compound:

Plant SourceFungal StrainObserved ActivityReference
Launaea nudicaulisAspergillus spp.Activity observed, dose-dependent researchtrends.net
Launaea residifoliaAspergillus spp.Activity observed, dose-dependent researchtrends.net
Launaea nudicaulisCandida albicansActivity observed researchtrends.net
Plantago majorCandida aurisFungistatic interaction observed researchgate.net
Launaea arborescensCandida albicansAntifungal activity reported researchtrends.net
Launaea arborescensSaccharomyces cerevisaeAntifungal activity reported researchtrends.net

Antiviral Mechanisms and Target Interactions

Information specifically detailing the antiviral mechanisms and target interactions of this compound is limited in the provided search results. General antiviral strategies involve targeting different stages of the viral life cycle, such as attachment, entry, replication, protein synthesis, assembly, and release. frontiersin.orgyoutube.com Antiviral drugs can target viral proteins or host cellular factors that viruses exploit. frontiersin.orgfrontiersin.org Direct-acting antiviral agents interact directly with viral proteins like structural proteins, non-structural proteins, and replication enzymes. frontiersin.orgmdpi.com Host-targeting antivirals focus on cellular pathways or factors essential for viral survival, potentially offering a higher barrier to resistance. frontiersin.org Further research is needed to elucidate the specific antiviral mechanisms and molecular targets of this compound.

Other Investigated Biological Activities (e.g., antiproliferative, antidiabetic, antiallergic)

Beyond its antimicrobial effects, this compound has been implicated in other biological activities. It has been associated with antioxidant activity. nih.gov Some plant extracts containing this compound have shown antiproliferative effects. innovareacademics.inresearchgate.net For example, extracts from Ocimum basilicum, which contains this compound, have been reported to have antiproliferative effects. innovareacademics.in While not directly linked to this compound in the provided results, flavonoids in general, a class to which this compound belongs, have shown antidiabetic and antiallergy properties. mdpi.comproquest.com Studies on Plantago australis extract, which contains verbascoside (B1683046) (a compound structurally related to flavonoids), showed significant antidiabetic action by insulin (B600854) sensitization through PPARγ/GLUT-4 overexpression. researchgate.net Further specific research on this compound is required to confirm and detail these activities.

Structure-Activity Relationship (SAR) Investigations for Biological Effects

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. mans.edu.eggardp.orgwikipedia.orgazolifesciences.com This helps in understanding which structural features are responsible for the observed biological effects and can guide the modification of compounds to enhance activity or reduce toxicity. mans.edu.eggardp.orgwikipedia.org

Correlation of Specific Structural Motifs with Observed Biological Responses

Specific structural motifs within a molecule can be correlated with its biological activity. ubc.catechnologynetworks.comebi.ac.uk While detailed SAR studies specifically on this compound are not extensively described in the provided results, the fact that it is a flavonoid suggests that its flavonoid backbone and the attached glycoside moiety likely play significant roles in its biological activities. Flavonoids are known to possess various biological properties, and modifications to their core structure or glycosylation patterns can influence their activity. mdpi.comproquest.com Understanding how the dihydroxyphenyl group, the hydroxyl groups on the chromenone structure, and the trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose) moiety contribute to this compound's antibacterial, antifungal, or other reported activities would be key in SAR investigations.

In Silico Modeling Approaches for SAR Analysis (e.g., Molecular Docking, QSAR)

In silico modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools in SAR analysis. researchtrends.netgardp.orgnih.govmdpi.comresearchgate.netimist.manih.gov QSAR methods build mathematical models to correlate structural descriptors of compounds with their biological activities, enabling the prediction of activity for new compounds. wikipedia.orgnih.govmdpi.comresearchgate.netnih.govcollaborativedrug.com Molecular docking simulates the interaction between a molecule (like this compound) and a biological target (e.g., an enzyme or receptor) to predict binding affinity and understand the nature of the interactions at the molecular level. nih.govmdpi.comresearchgate.netimist.manih.gov These methods can help identify key structural features involved in binding and provide insights into the potential mechanisms of action. nih.govmdpi.comresearchgate.net While the provided search results mention in silico studies in the context of other compounds and activities, specific applications of molecular docking or QSAR to elucidate the SAR of this compound's biological effects were not detailed. Such studies would be beneficial in understanding how this compound interacts with bacterial, fungal, or potential antiviral targets and how structural modifications might impact these interactions.

Advanced Analytical Methodologies for Miscanthoside Quantification and Profiling

High-Resolution Chromatographic Quantification Techniques

Chromatographic techniques are fundamental for separating miscanthoside from other co-occurring phytochemicals, which is a critical prerequisite for accurate quantification. The choice of technique depends on the desired speed, resolution, and the nature of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds like this compound. umanitoba.ca The method relies on a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. umanitoba.ca Differential partitioning of analytes between the two phases results in their separation. umanitoba.ca For a compound like this compound, reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, is typically employed. umanitoba.ca

Following separation, detection is crucial for quantification. HPLC systems are commonly coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors. shimadzu.comnih.gov These detectors measure the absorbance of light by the analyte. shimadzu.com The choice between a standard UV-Vis detector and a PDA detector depends on the analytical requirements. A UV-Vis detector measures absorbance at one or a few pre-selected wavelengths, whereas a PDA detector scans an entire range of wavelengths simultaneously. shimadzu.com This allows the PDA to provide spectral information for each peak, which can aid in peak purity assessment and compound identification. shimadzu.compan.olsztyn.pl

Table 1: Comparison of UV-Vis and Photodiode Array (PDA) Detectors in HPLC

Feature UV-Vis Detector Photodiode Array (PDA) Detector
Wavelength Measurement Measures at one or a few discrete, pre-selected wavelengths. shimadzu.com Measures absorbance across a wide spectrum of wavelengths simultaneously. shimadzu.com
Data Output 2D chromatogram (Absorbance vs. Time). 3D data set (Absorbance vs. Time vs. Wavelength). shimadzu.com
Compound Identification Based primarily on retention time matching with a known standard. shimadzu.com Aids identification through retention time and UV-Vis spectral matching. shimadzu.compan.olsztyn.pl
Peak Purity Analysis Not possible. Can assess peak purity by comparing spectra across the peak. shimadzu.com
Method Development Requires prior knowledge of the analyte's maximum absorbance wavelength (λmax). Useful for method development as it can identify the optimal detection wavelength for unknown compounds.
Application Routine quantitative analysis where analytes are well-characterized. Analysis of complex mixtures, identification of unknown compounds, and method validation. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, designed to enhance speed, resolution, and sensitivity. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures (up to 15,000 psi) compared to HPLC. nih.gov

These characteristics lead to several key advantages for the analysis of this compound. The smaller particle size increases separation efficiency, resulting in sharper, narrower peaks and improved resolution between closely eluting compounds. chromatographyonline.com This allows for significantly faster analysis times without sacrificing chromatographic quality. nih.gov The increased speed and efficiency make UHPLC an ideal platform for high-throughput screening and quantification of this compound in large numbers of samples, a common requirement in metabolomics and quality control studies. chromatographyonline.comunl.edu

Table 2: Comparison of Typical HPLC and UHPLC Operational Parameters

Parameter Conventional HPLC UHPLC
Particle Size (Stationary Phase) 3 - 5 µm < 2 µm chromatographyonline.com
Column Internal Diameter 4.6 mm 2.1 mm unl.edu
Column Length 100 - 250 mm 50 - 150 mm
Operating Pressure 2,000 - 6,000 psi 6,000 - 15,000 psi nih.gov
Flow Rate 1 - 2 mL/min 0.2 - 0.6 mL/min chromatographyonline.com
Analysis Time 10 - 30 min 1 - 10 min nih.gov
Solvent Consumption Higher Significantly Lower chromatographyonline.com
Sensitivity Good Enhanced due to sharper peaks

While this compound itself is a non-volatile compound and therefore not suitable for direct analysis by Gas Chromatography (GC), the technique is invaluable for profiling the volatile and semi-volatile metabolites present in the plant matrix from which this compound is extracted. researchgate.netresearchgate.net GC separates compounds based on their boiling points and affinity for the stationary phase within a heated column. mdpi.com

In the context of this compound research, GC analysis of Miscanthus plant extracts provides a chemical fingerprint of the volatile metabolome. researchgate.net This profile can include various classes of compounds such as alkanes, fatty acids, phenols, and terpenoids. researchgate.net Such information is critical for chemotaxonomic studies to differentiate between various Miscanthus species and hybrids, and to understand the broader biochemical context in which this compound is produced. researchgate.net

Table 3: Major Classes of Volatile and Semi-Volatile Compounds Identified in Miscanthus Species via GC-based Methods

Compound Class General Description Relevance
Alkanes Saturated hydrocarbons that are components of plant waxes. Chemotaxonomic markers. researchgate.net
Fatty Acids & Derivatives Major components of plant lipids and essential oils. researchgate.net Indicators of metabolic state and potential biofuel precursors. researchgate.net
Phenols Aromatic compounds with a hydroxyl group; many have antioxidant properties. Contribute to the plant's defense mechanisms and overall phytochemical profile. researchgate.net
Sterols A class of steroids that are essential components of cell membranes. Important for plant structure and signaling. researchgate.net
Terpenoids A large and diverse class of naturally occurring organic chemicals derived from isoprene. Contribute to plant aroma, defense, and can be used as taxonomic markers. mdpi.com
Phytols Acyclic diterpene alcohols that are part of the chlorophyll (B73375) molecule. Indicators of photosynthetic activity and degradation. researchgate.net

Mass Spectrometry-Based Profiling and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (like LC or GC), it provides unparalleled sensitivity and specificity for both identifying and quantifying compounds.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the analysis of this compound. chromatographyonline.comchromatographyonline.com It combines the superior separation power of LC (often UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. In this setup, the first mass spectrometer (MS1) isolates the "parent" or "precursor" ion corresponding to this compound's mass. This isolated ion is then fragmented, and the resulting "daughter" or "product" ions are analyzed by the second mass spectrometer (MS2). This process provides a unique fragmentation pattern that serves as a structural fingerprint for the compound.

LC-MS/MS can be employed in two distinct modes for metabolomics research:

Targeted Metabolomics : This approach is used for the precise quantification of a predefined list of known compounds, including this compound. princeton.edu The mass spectrometer is set to specifically monitor for the precursor-to-product ion transitions unique to the target analytes. nih.gov This method, often using Multiple Reaction Monitoring (MRM), offers maximum sensitivity and is the gold standard for quantitative studies. princeton.edu

Non-Targeted Metabolomics : This exploratory approach aims to capture and identify as many metabolites as possible in a sample to gain a global view of the metabolome. nih.gov High-resolution mass spectrometers (e.g., QTOF, Orbitrap) are used to acquire full-scan mass spectra of all ions eluting from the LC column. nih.gov This allows for the discovery of novel or unexpected compounds related to this compound biosynthesis or degradation pathways. science.gov

Table 4: Comparison of Targeted and Non-Targeted LC-MS/MS Metabolomics

Feature Targeted Metabolomics Non-Targeted Metabolomics
Objective Absolute or relative quantification of a specific, pre-defined list of metabolites. princeton.edu Comprehensive profiling and discovery of all measurable metabolites in a sample. nih.gov
Hypothesis Hypothesis-driven (e.g., quantifying this compound levels under different conditions). Hypothesis-generating (e.g., discovering biomarkers related to a specific phenotype).
Number of Analytes Dozens to hundreds. princeton.edu Thousands.
Instrumentation Typically Triple Quadrupole (QqQ) MS. princeton.edu High-Resolution MS (e.g., QTOF, Orbitrap). nih.gov
Data Analysis Straightforward; integration of specific ion chromatograms. Complex; involves peak detection, alignment, and statistical analysis. science.gov
Compound Identification Confirmed via authentic standards. Tentative identification based on accurate mass, fragmentation patterns, and database searching.
Primary Use for this compound Accurate quantification in various samples. Discovering related glycosides, precursors, and metabolic products.

Similar to GC, Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is used for the analysis of volatile and semi-volatile compounds within the Miscanthus matrix. researchgate.net The addition of a second stage of mass analysis (MS/MS) significantly enhances the capabilities of the technique compared to single-stage GC-MS. researchgate.net

In GC-MS/MS, a precursor ion from a GC-separated compound is selected and fragmented to produce a characteristic product ion spectrum. This provides a higher degree of certainty in compound identification, especially in complex mixtures where multiple compounds may co-elute or have similar primary mass spectra. researchgate.net It also improves the signal-to-noise ratio by filtering out chemical background, leading to lower detection limits and more accurate quantification of trace-level volatile compounds. This comprehensive analysis is vital for a deep understanding of the plant's biochemistry, which can influence the production and stability of non-volatile compounds like this compound.

Table 5: General Workflow for GC-MS/MS Analysis of Volatile Compounds in a Plant Matrix

Step Description Key Considerations
1. Sample Preparation Extraction of volatile compounds from the Miscanthus plant material using methods like solvent extraction or headspace solid-phase microextraction (SPME). nih.gov The chosen method affects the profile of extracted volatiles. SPME is solvent-free and captures the natural aroma profile. nih.gov
2. GC Separation The extract is injected into the GC system. Compounds are separated based on volatility and column affinity as they travel through a capillary column. mdpi.com Column choice (e.g., HP-5MS) and the temperature program are critical for achieving good separation. mdpi.com
3. Ionization Compounds eluting from the GC column enter the mass spectrometer and are ionized, typically using Electron Ionization (EI). EI creates predictable and reproducible fragmentation patterns, which are useful for library matching.
4. MS1 Analysis The first mass analyzer selects a specific precursor ion (e.g., the molecular ion) for a target analyte. This step isolates the ion of interest from the complex mixture of co-eluting compounds.
5. Fragmentation The selected precursor ion is fragmented in a collision cell. Collision energy is optimized to produce a characteristic and reproducible set of product ions.
6. MS2 Analysis The second mass analyzer separates and detects the product ions. The resulting product ion spectrum serves as a highly specific fingerprint for the compound.
7. Data Analysis Detected compounds are identified by comparing their retention times and mass spectra to spectral libraries (e.g., NIST) and quantified by integrating peak areas. researchgate.net Tandem MS data provides higher confidence in identification compared to single MS data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confident identification of this compound. measurlabs.com Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) and Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net This high mass accuracy, typically within a 5 ppm error margin, allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov

For this compound, with a molecular formula of C29H36O15, the theoretical monoisotopic mass can be calculated with high precision. When a sample is analyzed, the experimentally measured mass is compared to the theoretical value. A close match provides strong evidence for the compound's identity. youtube.com

Furthermore, coupling HRMS with tandem mass spectrometry (MS/MS) provides invaluable structural information. nih.gov In this technique, the precursor ion corresponding to this compound is isolated and fragmented. The resulting product ions reveal characteristic losses of sugar moieties and provide a fingerprint of the aglycone structure. researchgate.netlibretexts.org For flavonoid glycosides, fragmentation patterns can help distinguish between different types of glycosidic linkages and the nature of the sugar units. nih.gov This detailed structural analysis is critical for differentiating this compound from its potential isomers. mdpi.com

ParameterValue
Molecular Formula C29H36O15
Theoretical Exact Mass [M] 624.2058 Da
Observed Ion (e.g., [M-H]⁻) 623.2015 m/z
Mass Accuracy < 5 ppm
Key MS/MS Fragments Characteristic ions corresponding to the luteolin (B72000) aglycone and sequential loss of sugar residues.

Table 1: Representative HRMS data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the definitive structural elucidation and the quantitative analysis of this compound. mdpi.com One-dimensional (1H NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information on the connectivity of atoms within the molecule, allowing for the complete assignment of its chemical structure.

For quantification, quantitative NMR (qNMR) has emerged as a primary analytical method. nih.govnih.gov The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.com By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a certified internal standard of known concentration, the absolute amount of this compound in the sample can be determined without the need for an identical this compound reference standard. acanthusresearch.comox.ac.uk This makes qNMR a highly accurate and reliable method for purity assessment and content determination in herbal products. ethz.ch

In the field of metabolomics, NMR-based approaches provide a comprehensive snapshot of all proton-bearing metabolites in a sample. researchgate.net This allows researchers to study variations in the levels of this compound and other related compounds in Miscanthus plants under different genetic or environmental conditions, providing insights into plant biochemistry and physiology.

Hyphenated Techniques and Emerging Analytical Platforms

To overcome the challenges posed by the complexity of plant extracts, where numerous compounds may co-elute or have similar masses, advanced hyphenated techniques are increasingly employed.

The integration of Liquid Chromatography (LC) and Mass Spectrometry (MS) with Ion Mobility Spectrometry (IMS) provides an additional dimension of separation, significantly enhancing analytical resolution. nih.gov LC-IMS-MS separates ions not only based on their retention time (LC) and mass-to-charge ratio (MS), but also on their size, shape, and charge in the gas phase (IMS). nih.govfrontiersin.org

This technique is particularly valuable for distinguishing between isomers—molecules with the same elemental formula but different structural arrangements—which often cannot be resolved by LC-MS alone. mdpi.com Each ion is characterized by a collision cross-section (CCS) value, a physicochemical parameter related to its three-dimensional structure. mdpi.com By providing an orthogonal separation dimension and a unique CCS value, LC-IMS-MS can differentiate this compound from its isomers with much greater confidence, adding a significant layer of certainty to compound identification in complex mixtures. nih.gov

The need for higher throughput in areas like metabolomics and quality control has driven the development of automated and miniaturized analytical systems. technologynetworks.com Laboratory automation, often involving robotic liquid handling stations, enables the methodical and standardized execution of analytical processes, from sample preparation to data acquisition. researchgate.netchromatographyonline.com This reduces manual error and significantly increases the number of samples that can be analyzed. technologynetworks.com

Miniaturization, through technologies like microfluidics or "lab-on-a-chip" systems, offers several advantages. unizg.hr These micro-total analysis systems (µTAS) reduce the consumption of samples, expensive solvents, and reagents, thereby lowering costs and chemical waste. unizg.hr By performing operations on a microscale, analysis times can be shortened. unizg.hr The integration of these high-throughput approaches into the analytical workflow for this compound can accelerate process development, facilitate large-scale screening studies, and improve the efficiency of quality control. researchgate.net

Preclinical Investigations of Miscanthoside S Biological Activities in Model Systems

In Vitro Cellular and Subcellular Mechanistic Studies

Detailed in vitro studies to elucidate the specific cellular and subcellular mechanisms of action of purified Miscanthoside are limited.

Elucidation of Molecular Targets and Intracellular Signaling Pathway Modulation

The molecular targets of this compound and its impact on intracellular signaling pathways have not been a subject of focused investigation. Research on the total flavonoids from Arachniodes exilis suggests an induction of apoptosis in HepG2 cells through reactive oxygen species-mediated mitochondrial dysfunction, which involves the activation of MAPK signaling pathways. nih.gov However, it is not possible to attribute these effects specifically to this compound without further studies on the isolated compound.

Application of Advanced In Vitro Models and Microphysiological Systems

There is no evidence in the current literature of this compound being investigated using advanced in vitro models.

Organ-on-a-Chip Systems for Mimicking Complex Tissue Environments

To date, no studies have been published that utilize organ-on-a-chip technology to investigate the biological activities of this compound.

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

Similarly, the application of 3D cell culture models, such as spheroids or organoids, to study the effects of this compound has not been reported in scientific literature.

In Vivo Explorations of Biological Responses in Experimental Animal Models

Specific in vivo studies on the biological responses to isolated this compound in experimental animal models are lacking. A study on a traditional Chinese medicine formulation, Wei-Fu-Chun Tablet, which contains this compound, utilized a rat model for precancerous gastric lesions. nih.gov However, the observed pharmacological effects are attributable to the complex mixture of compounds in the tablet and not to this compound alone. Therefore, the in vivo bioactivity of this compound remains to be determined.

Table of Research Findings for this compound

Investigation Type Model System Key Findings Citation
In Vitro Human Hepatoma (HepG2) Cells The total flavonoid extract of Arachniodes exilis (containing this compound) inhibited cell proliferation and induced apoptosis. nih.gov
In Vitro X-linked Adrenoleukodystrophy Skin Fibroblasts This compound was included in a screening of flavonoids for effects on fatty acid β-oxidation, but specific results were not reported. core.ac.uk

Table of Compounds Mentioned

Compound Name

Future Directions and Identification of Research Gaps in Miscanthoside Studies

Exploration of Uninvestigated Biological Activities and Novel Mechanistic Insights

A significant research gap exists in the comprehensive evaluation of Miscanthoside's biological activities. While related compounds, such as other flavonoids and glycosides, have demonstrated a wide array of pharmacological effects, the specific bioactivities of this compound remain largely unexplored. Future research should prioritize systematic screening to uncover its potential therapeutic applications.

Potential Areas for Investigation:

Anti-inflammatory and Immunomodulatory Effects: Many plant-derived glycosides exhibit potent anti-inflammatory properties. Future studies should investigate this compound's ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its effect on the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity: The structural motifs of this compound suggest potential antioxidant capabilities. In-depth studies are required to quantify its free-radical scavenging activity and its ability to protect cells from oxidative stress, a key factor in numerous chronic diseases.

Anticancer Properties: The anticancer potential of various natural glycosides is well-documented. researchgate.net A thorough investigation into this compound's effects on different cancer cell lines is warranted to assess its impact on cell proliferation, apoptosis, and metastasis. nih.gov

Neuroprotective Effects: Given that some glycosides have shown promise in preclinical models of neurodegenerative diseases, exploring the neuroprotective potential of this compound is a logical next step. mdpi.comrjptonline.org This could involve studies on its ability to mitigate neuronal damage and inflammation in models of diseases like Alzheimer's or Parkinson's.

Antiviral and Antimicrobial Activities: The potential of this compound against a broad spectrum of pathogens is another unexplored area. Screening against various viruses and bacteria could reveal novel therapeutic avenues. nih.govbiobide.com

Metabolic Disorders: The influence of this compound on metabolic pathways related to conditions like diabetes and obesity is unknown and represents a promising area for future research. mdpi.com

Table 1: Potential Biological Activities for Future this compound Research

Biological ActivityPotential Mechanisms to Investigate
Anti-inflammatoryInhibition of NF-κB, COX-2, and pro-inflammatory cytokines
AntioxidantFree radical scavenging, activation of antioxidant enzymes
AnticancerInduction of apoptosis, inhibition of cell proliferation and angiogenesis
NeuroprotectiveReduction of oxidative stress and neuroinflammation in neuronal cells
AntiviralInhibition of viral replication and entry
Metabolic RegulationModulation of glucose and lipid metabolism

Advanced Biosynthetic Pathway Engineering for Sustainable and Scalable Production

Currently, there is a complete lack of information regarding the biosynthetic pathway of this compound. The enzymes and genes responsible for its production in Miscanthus species have not been identified. This presents a significant hurdle for its sustainable and scalable production.

Future Research Directions:

Pathway Elucidation: The initial and most critical step is to elucidate the complete biosynthetic pathway of this compound. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify the specific enzymes (e.g., glycosyltransferases) and their corresponding genes involved in its synthesis.

Metabolic Engineering in Plants: Once the biosynthetic genes are identified, metabolic engineering strategies can be employed in Miscanthus or other suitable plant hosts to enhance the production of this compound. nih.gov This could involve overexpressing key biosynthetic genes or downregulating competing pathways.

Heterologous Production: For more controlled and scalable production, the identified biosynthetic pathway could be transferred to microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would enable fermentation-based production, which is often more economically viable and sustainable than extraction from plant sources.

Development of Refined Analytical Strategies for this compound in Complex Biological and Environmental Matrices

The absence of validated and sensitive analytical methods for the detection and quantification of this compound in complex samples is a major research gap. The development of such methods is crucial for pharmacokinetic studies, biomarker discovery, and environmental monitoring.

Future Research Imperatives:

LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of small molecules in complex matrices. nih.govscielo.org.mx Future work should focus on developing and validating a robust LC-MS/MS method for this compound in biological fluids (e.g., plasma, urine) and tissues.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the definitive structural elucidation of this compound and its potential metabolites. nih.gov

Analysis in Environmental Matrices: As with many natural products, it is important to understand the environmental fate of this compound. Analytical methods for its detection in soil and water samples need to be developed to assess its persistence and potential ecological impact. broadinstitute.org

Addressing Matrix Effects: A significant challenge in analyzing compounds in biological and environmental samples is the "matrix effect," where other components of the sample can interfere with the analysis. nih.gov Future analytical methods for this compound must be optimized to minimize these effects and ensure accurate quantification.

Deeper Elucidation of Structure-Activity Relationships Through Rational Design

The relationship between the chemical structure of this compound and its biological activity is entirely unknown. Understanding this structure-activity relationship (SAR) is fundamental for optimizing its therapeutic potential and designing novel, more potent, and selective analogs. nih.gov

Key Areas for Future Investigation:

Synthesis of Analogs: A systematic medicinal chemistry campaign should be initiated to synthesize a library of this compound analogs. This would involve modifying different parts of the molecule, such as the glycosidic linkage, the sugar moiety, and the substitutions on the aglycone.

In Vitro Screening: The synthesized analogs should then be screened in a panel of in vitro assays to determine how these structural modifications affect their biological activity.

Computational Modeling: In silico approaches, such as molecular docking and pharmacophore modeling, can be used to predict how this compound and its analogs interact with potential biological targets. broadinstitute.orgresearchgate.net This can help to guide the rational design of new derivatives with improved properties.

Table 2: Strategies for Elucidating the Structure-Activity Relationship of this compound

ApproachRationale
Synthesis of AnalogsTo explore the impact of structural modifications on biological activity.
In Vitro Biological ScreeningTo quantify the activity of synthesized analogs and establish SAR.
Computational ModelingTo predict binding modes and guide the design of new, more potent compounds.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Effects

There is currently no research that has applied multi-omics approaches to understand the biological effects of this compound. A systems-level understanding, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity.

Future Research Strategies:

Genomics of Producing Organisms: Sequencing the genome of Miscanthus species that produce this compound can provide the foundational information needed to identify the genes involved in its biosynthesis. mdpi.comnih.govmdpi.comnih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with this compound can reveal the signaling pathways and cellular processes that it modulates. broadinstitute.orgcancer.gov

Metabolomics: Studying the changes in the metabolome following treatment with this compound can provide insights into its effects on cellular metabolism and identify downstream metabolic consequences of its activity. researchgate.netmdpi.com

Integrative Analysis: The true power of a multi-omics approach lies in the integration of these different datasets. nih.govmdpi.com This can reveal complex interactions and provide a more holistic understanding of this compound's biological effects than any single omics approach alone.

Development of More Predictive and Physiologically Relevant Preclinical Models

The lack of established preclinical models for studying the efficacy of this compound is a critical research gap. The development of more predictive and physiologically relevant in vitro and in vivo models is essential for translating any promising in vitro findings into potential clinical applications.

Recommendations for Future Model Development:

Advanced In Vitro Models: Moving beyond simple 2D cell cultures, future in vitro studies should utilize more complex and physiologically relevant models, such as 3D organoids and microfluidic "organ-on-a-chip" systems. nih.gov These models can better recapitulate the complexity of human tissues and provide more accurate predictions of in vivo responses.

Appropriate Animal Models: Should in vitro studies show promise, the selection of appropriate animal models will be crucial for in vivo efficacy and pharmacokinetic studies. nih.govnih.gov The choice of model will depend on the specific biological activity being investigated (e.g., an inflammatory disease model, a cancer xenograft model).

Predictive Computational Models: The development of computational models that can predict the pharmacokinetic and pharmacodynamic properties of this compound and its analogs can help to de-risk and accelerate its preclinical development. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are most effective for isolating Miscanthoside from natural sources, and how can purity be validated?

  • Methodological Answer : this compound extraction typically involves solvent-based techniques (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC). Purity validation requires mass spectrometry (MS) for molecular weight confirmation (C21H22O11, [M-H]⁻ at m/z 449.1079) and nuclear magnetic resonance (NMR) for structural elucidation. Fragmentation patterns in MS/MS (e.g., peaks at m/z 151.0027 and 287.0554) further confirm identity .

Q. How can researchers distinguish this compound from structurally similar flavonoids in complex matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to differentiate exact masses and isotopic patterns. Pair with tandem MS (MS/MS) to compare fragmentation pathways against reference standards. For example, this compound’s unique fragment at m/z 135.0444 distinguishes it from analogues like plantainoside C (m/z 637.2133) .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy to track absorbance changes. Pair with HPLC to monitor degradation products. NMR can identify structural alterations (e.g., glycosidic bond cleavage) under stress conditions .

Advanced Research Questions

Q. How can contradictions in reported anti-renal fibrotic efficacy of this compound be systematically addressed?

  • Methodological Answer : Perform dose-response studies across in vitro (e.g., TGF-β1-induced fibroblast activation) and in vivo (e.g., murine unilateral ureteral obstruction models) systems. Use meta-analysis to reconcile discrepancies, adjusting for variables like bioavailability differences or metabolite activity .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in renal fibrosis pathways?

  • Methodological Answer : Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Validate targets via siRNA knockdown or CRISPR-Cas9. Molecular docking studies can predict interactions with fibrosis-related proteins (e.g., SMAD3), followed by surface plasmon resonance (SPR) for binding affinity quantification .

Q. How can researchers ensure reproducibility in this compound bioactivity assays despite batch-to-batch variability in natural extracts?

  • Methodological Answer : Standardize extraction protocols using validated SOPs (e.g., fixed solvent ratios, temperature controls). Implement quality control (QC) measures such as LC-MS fingerprinting for each batch. Use synthetic this compound as a positive control to isolate compound-specific effects .

Q. What strategies resolve conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. rapid clearance)?

  • Methodological Answer : Conduct comparative studies using isotopic labeling (e.g., ¹⁴C-Miscanthoside) to track absorption and metabolism. Employ physiologically based pharmacokinetic (PBPK) modeling to simulate inter-species differences. Validate with microsampling techniques in rodent plasma .

Data Contradiction and Analysis Framework

Issue Resolution Strategy Key References
Variability in anti-fibrotic IC₅₀ valuesStandardize cell lines (e.g., NRK-49F fibroblasts) and assay conditions (e.g., serum-free media)
Discrepant metabolite identificationUse hybrid quadrupole-Orbitrap MS for untargeted metabolomics
Inconsistent in vivo efficacyControl for genetic background in animal models; use littermate cohorts

Guidelines for Methodological Rigor

  • Structural Validation : Always cross-validate MS/NMR data with fragmentation libraries (e.g., GNPS) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .
  • Data Transparency : Publish raw spectral data and QC metrics in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.